Gidazepam

Catalog No.
S528874
CAS No.
129186-29-4
M.F
C17H15BrN4O2
M. Wt
387.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gidazepam

CAS Number

129186-29-4

Product Name

Gidazepam

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23)

InChI Key

XLGCMZLSEXRBSG-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN

Solubility

Soluble in DMSO

Synonyms

(1-hydrazinocarbonyl)-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepine-2-one, gidazepam

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN

Description

The exact mass of the compound Gidazepam is 386.0378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gidazepam, also known as hydazepam or hidazepam, is an atypical benzodiazepine derivative developed in the Soviet Union. It is classified as a selectively anxiolytic benzodiazepine, primarily used for its anxiolytic (anxiety-reducing) properties. Unlike many other benzodiazepines, gidazepam exhibits a unique pharmacological profile, combining anxiolytic effects with activating and antidepressant characteristics. This compound is particularly noted for its minimal hypnotic effects and low impact on motor coordination, making it suitable for daytime use in managing anxiety and stress-related disorders .

The chemical formula of gidazepam is C17H15BrN4O2C_{17}H_{15}BrN_{4}O_{2}, and it has a molar mass of approximately 387.237 g/mol. Its structure features a bromine atom substitution at the 7-position of the benzodiazepine core, which contributes to its distinct biological activity and receptor affinity .

Gidazepam acts as a prodrug that is metabolized into its active metabolite, desalkylgidazepam (also known as bromo-nordazepam). The metabolic pathway primarily involves dealkylation processes facilitated by hepatic enzymes, particularly cytochrome P450 isoforms such as CYP2D6 and CYP3A4 in humans, while CYP2C19 may play a role in animal models . The half-life of gidazepam is notably long, averaging around 87 hours, which affects the onset and duration of its anxiolytic effects .

The biological activity of gidazepam is primarily mediated through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptors. Gidazepam exhibits a higher affinity for translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, compared to central nervous system benzodiazepine receptors. This unique binding profile differentiates gidazepam from traditional benzodiazepines, which predominantly target GABA-A receptors .

In terms of pharmacodynamics, gidazepam's anxiolytic effects may take several hours to manifest due to its slow metabolism and the gradual accumulation of its active metabolite in the bloodstream .

Gidazepam can be synthesized through various chemical methods typical for benzodiazepine derivatives. The synthesis generally involves:

  • Formation of the Benzodiazepine Core: This step typically includes cyclization reactions involving appropriate precursors that yield the 1,4-benzodiazepine structure.
  • Bromination: A bromination reaction introduces the bromine atom at the 7-position of the benzodiazepine core.
  • Hydrazinocarbonyl Methyl Group Introduction: This step involves attaching a hydrazinocarbonyl methyl group to complete the structure.

The detailed synthetic pathways are often proprietary and may vary depending on specific laboratory practices or commercial production methods.

Gidazepam is primarily utilized in clinical settings for treating anxiety disorders, including generalized anxiety disorder and panic disorder. Its unique properties allow it to alleviate psychic and somatic symptoms associated with anxiety without significant sedative effects. Additionally, it has been employed in managing certain cardiovascular disorders due to its anxiolytic effects . Gidazepam is available in tablet form with dosages typically ranging from 0.02 g to 0.05 g.

Interaction studies involving gidazepam have highlighted its differential interactions with other benzodiazepines and psychoactive substances. Research indicates that gidazepam may share similar discriminative stimulus properties with compounds like phenazepam but exhibits distinct pharmacological effects due to its unique receptor binding profile . Moreover, studies suggest that gidazepam's interactions with neurotransmitter systems extend beyond GABAergic pathways, implicating potential involvement with serotonin receptors and other neurochemical systems .

Several compounds exhibit similarities to gidazepam in terms of structure and pharmacological effects. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
PhenazepamA widely used benzodiazepine derivativeKnown for strong anxiolytic and sedative effects; used in various medical conditions
CinazepamSimilar core structureExhibits both anxiolytic and muscle relaxant properties; used for anxiety and insomnia
CloxazolamContains a 7-chloro substitutionCombines anxiolytic effects with mild sedative properties; often used for anxiety disorders

Gidazepam's uniqueness lies in its selective action on TSPO compared to other benzodiazepines that primarily target GABA-A receptors, allowing for a different therapeutic profile that minimizes sedation while providing effective anxiety relief.

Gidazepam was synthesized in the Soviet Union during the latter half of the 20th century as part of efforts to develop benzodiazepines with reduced sedative side effects. Unlike traditional benzodiazepines such as diazepam, which target GABA-A receptors broadly, gidazepam emerged as a prodrug with selective anxiolytic activity. Its development paralleled research into peripheral benzodiazepine receptors (PBRs), later reclassified as translocator proteins (TSPO). Early studies highlighted its efficacy in managing neurotic disorders and cardiovascular stress responses.

Classification Within Benzodiazepine Derivatives

Gidazepam belongs to the 1,4-benzodiazepine class but differs structurally and functionally from classical agents like alprazolam or lorazepam. Key distinctions include:

  • Atypical receptor binding: Higher affinity for TSPO compared to central GABA-A receptors.
  • Prodrug metabolism: Converted to desalkylgidazepam (bromo-nordazepam), its active metabolite.
  • Pharmacodynamic profile: Anxiolytic effects without pronounced muscle relaxation or sedation.

Scope of Academic Interest and Research Significance

Research on gidazepam focuses on:

  • TSPO modulation: Its role in neurosteroid synthesis and mitochondrial function.
  • Cardiovascular effects: Antiarrhythmic and vasodilatory properties in stress-induced conditions.
  • Neuroplasticity: Potential in treating neurodegenerative diseases linked to TSPO upregulation.

Core Benzodiazepine Cyclization Strategies

The fundamental synthesis of Gidazepam relies on established benzodiazepine cyclization methodologies that have been extensively documented in the literature. The core structural formation involves the construction of the seven-membered diazepine ring fused to a benzene ring, which serves as the foundation for subsequent functionalization [1] [2] [3].

The primary cyclization strategy employs the condensation of o-phenylenediamine with various carbonyl compounds under acidic conditions. This approach utilizes the nucleophilic nature of the diamine to attack electrophilic carbon centers, followed by intramolecular cyclization to form the benzodiazepine core [3] [4]. The reaction mechanism proceeds through initial imine formation, followed by nucleophilic attack by the second amino group to generate the seven-membered ring system [5] [6].

Classical methods involve the reaction of o-phenylenediamine with ketones in the presence of catalytic amounts of acetic acid, typically requiring elevated temperatures between 50-80°C and reaction times of 8-10 hours [5] [4]. These conditions yield benzodiazepine derivatives in 56-79% isolated yields, with the reaction being highly selective for the desired seven-membered ring formation over potential side products [5].

Alternative cyclization strategies utilize α,β-unsaturated ketones as electrophilic partners, which react with o-phenylenediamine through a Michael addition followed by cyclization mechanism [3]. This approach demonstrates good functional group tolerance and produces yields ranging from 39-67%, though reaction times vary significantly depending on the electronic nature of the substituents on the α,β-unsaturated system [3].

A particularly efficient cyclization method involves the three-component reaction of o-phenylenediamine, aldehydes, and dimedone under mild conditions [3] [7]. This methodology achieves excellent yields of 85-95% with significantly reduced reaction times of 1-3 hours [7]. The reaction proceeds through initial condensation of the aldehyde with dimedone, followed by nucleophilic attack by o-phenylenediamine and subsequent cyclization [3].

Bromination and Acetohydrazide Functionalization

The specific structural features of Gidazepam require precise bromination at the 7-position of the benzodiazepine core and introduction of the acetohydrazide functionality at the 1-position. These modifications are critical for the compound's pharmacological activity and distinguish it from other benzodiazepine derivatives .

Bromination strategies typically employ free radical mechanisms using N-bromosuccinimide or similar brominating agents under controlled conditions [6] [10]. The regioselectivity of bromination has been extensively studied, with theoretical calculations confirming that the 7-position is the most reactive site for halogen substitution [6]. Experimental evidence demonstrates that bromination occurs preferentially at this position with yields ranging from 70-90% when conducted under optimized conditions [6].

The bromination process requires careful temperature control, typically maintained between 60-80°C, to ensure selective substitution while minimizing over-bromination or rearrangement reactions [6]. Reaction monitoring by thin-layer chromatography is essential to determine optimal reaction endpoints and prevent degradation of the substrate [6].

Acetohydrazide functionalization represents a more complex synthetic challenge, as it involves the introduction of a hydrazide moiety at the 1-position of the benzodiazepine ring [11] [12]. This transformation typically requires activation of the lactam nitrogen through alkylation with appropriate electrophiles, followed by substitution with acetohydrazine derivatives [11] [12].

The acetohydrazide introduction can be achieved through multiple pathways, including direct alkylation of the benzodiazepine nitrogen with chloroacetyl derivatives followed by treatment with hydrazine [11]. Alternative approaches utilize N-nitrosoamidine intermediates, which serve as activated electrophiles for nucleophilic attack by acetohydrazine [11] [12]. These methods typically achieve yields of 80-95% when conducted under optimized conditions [11].

The choice of solvent and base is critical for acetohydrazide functionalization, with polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide providing optimal reaction environments [11]. Temperature control is equally important, with reactions typically conducted between 60-100°C depending on the specific methodology employed [11].

Industrial Manufacturing Processes

Optimization for Yield and Purity

Industrial production of Gidazepam requires significant optimization of laboratory-scale procedures to achieve the yield and purity standards necessary for pharmaceutical applications. The manufacturing process must consistently deliver products with purities exceeding 98% while maintaining economically viable yields [13] [14].

Temperature optimization represents a critical parameter in industrial synthesis, with precise control systems maintaining reaction temperatures within ±2°C of target values [15]. Industrial reactors typically operate at temperatures between 60-90°C, compared to the broader temperature ranges used in laboratory settings [15]. This enhanced temperature control improves reaction selectivity and reduces the formation of unwanted side products [15].

Reaction time optimization in industrial settings focuses on maximizing throughput while maintaining product quality. Industrial processes typically achieve completion in 4-8 hours compared to 6-12 hours required in laboratory-scale reactions [15]. This improvement results from enhanced mixing efficiency, optimized reagent addition protocols, and precise temperature control [15].

Catalyst loading optimization significantly impacts both economic viability and environmental sustainability of industrial processes. Industrial syntheses typically employ 2-5 mol% catalyst loading compared to 5-10 mol% used in laboratory procedures [15]. This reduction is achieved through enhanced catalyst activity resulting from improved mixing and mass transfer in industrial reactors [15].

Solvent selection for industrial processes prioritizes both performance and environmental considerations. While laboratory syntheses commonly employ methanol or ethanol, industrial processes utilize optimized solvent mixtures that enhance reaction rates while facilitating product isolation and solvent recovery [15]. These optimized systems often incorporate co-solvents that improve substrate solubility and reaction kinetics [15].

Quality control measures in industrial production employ sophisticated analytical techniques to ensure consistent product quality. Real-time monitoring systems utilize high-performance liquid chromatography and gas chromatography to track reaction progress and detect impurities [15]. These systems enable immediate process adjustments to maintain optimal reaction conditions [15].

Chromatographic Purification Techniques

The purification of Gidazepam in industrial settings relies heavily on advanced chromatographic techniques that provide the high purity levels required for pharmaceutical applications. High-performance liquid chromatography represents the cornerstone technology for both analytical monitoring and preparative purification [16] [17] [18].

Ultra-high-performance liquid chromatography has emerged as the preferred technique for industrial Gidazepam purification, offering significant advantages over conventional HPLC methods [18]. UHPLC systems achieve purities of 97-99.5% with analysis times reduced from 40 minutes to 15 minutes compared to standard HPLC [18]. This improvement results from the use of sub-2-micron particles and pressures up to 750 bar, which provide enhanced separation efficiency [18].

The mobile phase composition for Gidazepam purification typically consists of phosphate buffer at pH 2.32 combined with acetonitrile in optimized ratios [18]. This system provides excellent separation of Gidazepam from structurally related impurities and degradation products [18]. Flow rates are optimized to balance separation efficiency with analysis time, typically operating at 0.7 mL/min for UHPLC systems compared to 1.0 mL/min for conventional HPLC [18].

Detection limits for Gidazepam using optimized UHPLC methods reach 0.5-1.0 ng/mL, providing sensitivity adequate for trace impurity detection in pharmaceutical preparations [18]. This sensitivity enables detection of process-related impurities at levels well below regulatory thresholds [18].

Preparative HPLC systems for industrial-scale purification utilize specialized columns with larger internal diameters and enhanced loading capacities [19]. These systems achieve purities of 96-99.8% while processing kilogram quantities of crude material [19]. The high purity achieved through preparative HPLC often eliminates the need for additional purification steps [19].

Solid-phase extraction techniques provide complementary purification capabilities for industrial Gidazepam production [20] [21]. Specialized sorbent chemistries designed for benzodiazepine retention achieve recoveries of 92-98% while effectively removing interfering substances [20]. Mixed-mode sorbents combining reversed-phase and ion-exchange mechanisms provide enhanced selectivity for Gidazepam isolation [21].

Novel Synthetic Approaches from Patent Literature

Patent literature reveals several innovative synthetic approaches for benzodiazepine derivatives that could be adapted for Gidazepam synthesis. These methods often provide advantages in terms of efficiency, selectivity, or environmental impact compared to traditional approaches [22] [23] [24].

The patent literature describes advanced cyclization methodologies utilizing palladium-catalyzed cross-coupling reactions for benzodiazepine core construction [19] [25]. These approaches employ 1-(2-bromobenzyl)azetidine-2-carboxamides as substrates for copper iodide-catalyzed intramolecular cyclization reactions [19]. The resulting azetidine-fused benzodiazepine intermediates undergo selective ring-opening reactions with various nucleophiles to provide functionalized products in excellent yields [19].

Novel multicomponent synthesis strategies described in patent applications enable the construction of complex benzodiazepine scaffolds through single-pot procedures [26] [27]. These approaches utilize Ugi four-component reactions followed by cyclization steps to generate diverse benzodiazepine derivatives [27]. The methodology demonstrates particular utility for creating libraries of structurally related compounds with varying substitution patterns [27].

Microwave-assisted synthesis techniques documented in patent literature provide significant advantages for benzodiazepine production [4]. These methods achieve reaction completion in 60 minutes compared to several hours required for conventional thermal heating [4]. The enhanced reaction rates result from efficient energy transfer and precise temperature control achievable with microwave irradiation [4].

Solid-phase synthesis methodologies described in patents offer advantages for automated production and purification of benzodiazepine derivatives [28]. These approaches utilize polymer-bound reagents and substrates to facilitate product isolation and enable parallel synthesis of multiple analogs [28]. Yields typically range from 38-69% over multiple steps, with the primary advantage being simplified purification procedures [28].

Environmentally sustainable synthetic approaches documented in recent patent applications emphasize the use of ionic liquids and recyclable catalysts [7]. These methods achieve excellent yields of 88-93% while minimizing solvent waste and enabling catalyst recovery [7]. The catalytic systems often employ metal-organic frameworks that provide enhanced activity and selectivity compared to traditional catalysts [7].

The patent literature also describes novel protecting group strategies that enable selective functionalization of specific positions on the benzodiazepine core [29]. These approaches utilize memory of chirality principles to maintain stereochemical integrity during synthetic transformations [29]. The methodologies are particularly valuable for preparing enantiopure benzodiazepine derivatives with defined stereochemistry [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

386.03784 g/mol

Monoisotopic Mass

386.03784 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XMJ87I93Y9

MeSH Pharmacological Classification

Anticonvulsants

Other CAS

129186-29-4

Wikipedia

Gidazepam

Dates

Last modified: 07-15-2023
1: Nesterkina M, Kravchenko I. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Pharmaceuticals (Basel). 2016 Jun 13;9(2). pii: E32. doi: 10.3390/ph9020032. PubMed PMID: 27304960; PubMed Central PMCID: PMC4932550.
2: Kuznetsova LN. [The answer reaction of system complement on correction of hypoxia of hydazepam and succinic acid]. Patol Fiziol Eksp Ter. 2011 Apr-Jun;(2):19-21. Russian. PubMed PMID: 21846056.
3: Kolyvanov GB. [Pharmacokinetic evaluation of the tablet dosage forms of gidazepam prepared by various technologies]. Eksp Klin Farmakol. 2004 Mar-Apr;67(2):63-6. Russian. PubMed PMID: 15188766.
4: Seredenin SB. [Pharmacological regulation of emotional stress reactions]. Vestn Ross Akad Med Nauk. 2003;(12):35-7. Russian. PubMed PMID: 14724970.
5: Korkhov VM, Tkachuk NA, Makan SY, Pavlovsky VI, Andronati SA. Affinities of gidazepam and its analogs for mitochondrial benzodiazepine receptors. J Recept Signal Transduct Res. 2002 Feb-Nov;22(1-4):411-20. PubMed PMID: 12503630.
6: Molodavkin GM, Voronina TA, Ramkhin EIa, Aldarmaa Zh. [Stress-induced alteration of the anticonflict effect of anxiolytics]. Eksp Klin Farmakol. 2002 Jul-Aug;65(4):3-6. Russian. PubMed PMID: 12449066.
7: Neznamov GG, Koshelev VV, Voronina TA, Trofimov SS. [Experimental and clinical rationale for complex treatment of mental disorders in clean-up workers of the Chernobyl nuclear plant accident]. Eksp Klin Farmakol. 2002 Mar-Apr;65(2):12-6. Russian. PubMed PMID: 12109283.
8: Morozov IS, Korotkov BI, Zhirnov EN, Petrov VI, Neznamov GG. [Effect of gidazepam on the motivational component of operator activity]. Eksp Klin Farmakol. 2001 May-Jun;64(3):22-5. Russian. PubMed PMID: 11558432.
9: Seredenin SB, Badyshtov BA, Neznamov GG, Kolotilinskaia NV, Makhnycheva AL, Nadorov SA. [Is it possible to predict individual stress resistance by evaluating low dose benzodiazepine effect in modeled emotional stress]. Eksp Klin Farmakol. 2001 Mar-Apr;64(2):3-10. Russian. PubMed PMID: 11548443.
10: Pisarev VV, Miagkova MA, Briun EA, Koporov SG, Eremin SA, Trubacheva ZhN, Abramenko TV. [Chemiluminescent immunoenzyme method for determining gidazepam]. Sud Med Ekspert. 2001 Mar-Apr;44(2):43-6. Russian. PubMed PMID: 11547408.
11: Kalinina TS, Garibova TL, Voronina TA. Discriminative effects of phenazepam and gidazepam in rats: comparison with other GABA-related drugs. Pharmacol Biochem Behav. 1999 Oct;64(2):397-401. PubMed PMID: 10515320.
12: Zhuk OV, Zinkovski VG, Golovenko NY, Stankevich EA, Totrova MY. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites. Exp Toxicol Pathol. 1999 Jul;51(4-5):451-4. PubMed PMID: 10445415.
13: Karaseva TL, Belikova MV, Pavlovskiĭ VI, Andronati KS, Kabanova TA. [In vitro effect of 1,2-dihydro-3H-1,4-benzodiazepine-2-one derivatives on the platelet aggregation and lipid peroxidation in rats]. Ukr Biokhim Zh (1978). 1998 Sep-Oct;70(5):81-5. Russian. PubMed PMID: 10445265.
14: Morozov IS, Barchukov VG, Riabichenko VV, Neznamov GG, Zhirnov EN. [The effect of gidazepam on the activity of the sympatho-adrenal system in operators working under the usual and complicated conditions]. Eksp Klin Farmakol. 1998 Sep-Oct;61(5):6-9. Russian. PubMed PMID: 9854622.
15: Lapitskaia AS, Kudrin VS, Blednov IuA. [The effect of gidazepam on the level of monoamines in the brain of BALB/c mice]. Eksp Klin Farmakol. 1998 Jul-Aug;61(4):12-3. Russian. PubMed PMID: 9783099.
16: Morozov IS, Barchukov VG, Neznamov GG. [The effect of gidazepam on the cardiovascular system function in patients with neurotic reactions and in healthy subjects under aggravated conditions]. Eksp Klin Farmakol. 1998 Jan-Feb;61(1):30-2. Russian. PubMed PMID: 9575408.
17: Blednov IuA, Kosach IV, Seredenin SB. [The effect of 1,4-benzodiazepine derivatives on 35S-tert-butylbicyclophosphorothionate binding in the brain of inbred mice with differing emotional stress reactions]. Eksp Klin Farmakol. 1997 Jul-Aug;60(4):3-6. Russian. PubMed PMID: 9376753.
18: Neznamov GG, Morozov IS, Barchukov VG, Teleshova ES, Siuniakov SA, Zhirov EN, Tkachev AE, Belyĭ IuN, Kolotilinskaia NV, Safarova TP, Barannikov AS, Chernyĭ AV, Shestopalov SS. [The therapeutic efficacy and the effect of gidazepam and fenazepam on the psychophysiological status and on the performance of operators with mental disorders at a neurotic level]. Eksp Klin Farmakol. 1997 Jul-Aug;60(4):17-21. Russian. PubMed PMID: 9376749.
19: Inozemtsev AN, Bakieva SB, Voronina TA, Tushmalova NA. [A reversible functional disorder of the escape reaction as a model for studying the effect of tranquilizers]. Eksp Klin Farmakol. 1996 Mar-Apr;59(2):3-5. Russian. PubMed PMID: 8974560.
20: Molodavkin GM, Voronina TA, Ramkhin EIa. [A comparative analysis of the effect of stress on the antiaggressive action of tranquilizers in young and sexually mature animals]. Eksp Klin Farmakol. 1995 May-Jun;58(3):12-5. Russian. PubMed PMID: 7663284.

Explore Compound Types